4-Methoxyacridin-9-ol
Description
Chemical Nomenclature and Structural Identity
This compound exists as a polycyclic aromatic heterocycle bearing the molecular formula C₁₄H₁₁NO₂ and possessing a molecular weight of 225.24 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 35308-00-0, which serves as its unique identifier in chemical databases and regulatory systems. The systematic nomenclature for this compound reflects its structural complexity, with the International Union of Pure and Applied Chemistry designation being 4-methoxy-10H-acridin-9-one.
The compound exhibits considerable nomenclatural diversity across different chemical databases and literature sources, reflecting the various ways in which its structure can be described. Alternative systematic names include 9-hydroxy-4-methoxyacridine, 4-methoxy-9-acridinol, and 10H-acridin-9-one, 4-methoxy-. This multiplicity of names arises from different conventions for describing the tautomeric forms and oxidation states of the molecule, particularly regarding the treatment of the 9-position functionality.
The structural identity of this compound is fundamentally characterized by a tricyclic acridine backbone with specific substitution at two critical positions. The methoxy group (-OCH₃) occupies the 4-position of the acridine ring system, while a hydroxyl functionality is present at the 9-position. The canonical SMILES representation COC1=CC=CC2=C1NC3=CC=CC=C3C2=O accurately captures the connectivity and bonding patterns within the molecule.
Table 1: Fundamental Chemical Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NO₂ | |
| Molecular Weight | 225.24 g/mol | |
| CAS Registry Number | 35308-00-0 | |
| InChI Key | ZYEVJRPVZZGDRM-UHFFFAOYSA-N | |
| MDL Number | MFCD00005027 | |
| PubChem CID | 51991 |
The three-dimensional molecular structure exhibits the characteristic planar aromatic framework typical of acridine derivatives, with the methoxy substituent extending slightly out of the primary aromatic plane due to sp³ hybridization of the methyl carbon. This structural arrangement influences both the physical properties and chemical reactivity of the compound, particularly in terms of its interaction with other molecules and its behavior in various chemical environments.
Historical Context in Acridine Chemistry
The historical development of acridine chemistry provides essential context for understanding the significance of this compound within this broader field of heterocyclic chemistry. The acridine nucleus was first isolated and characterized in 1870 by Carl Gräbe and Heinrich Caro from the high-boiling fraction of coal tar, marking the beginning of systematic investigation into this class of nitrogen-containing heterocycles. The German chemists named the compound "acridin" due to its characteristically acrid odor and irritating effects on skin and mucous membranes, properties that would later prove relevant to its biological activities.
The early structural elucidation of acridine proved challenging, with initial investigations suggesting an incorrect molecular formula of (C₁₂H₉N)₂. Subsequent work by Riedel established the correct molecular formula as C₁₃H₉N and proposed the tricyclic structure that is now universally accepted. This structural determination was supported by degradation studies using alkaline permanganate oxidation, which yielded characteristic quinoline derivatives that provided crucial structural evidence.
The development of synthetic methodologies for acridine derivatives began with the pioneering work of Bernthsen in 1884, who reported the first synthesis of acridine through the condensation of diphenylamine with benzoic acid using zinc chloride at elevated temperatures. This methodology, subsequently known as the Bernthsen acridine synthesis, became fundamental to the field and enabled the preparation of numerous substituted acridine derivatives by varying the carboxylic acid coupling partner.
Table 2: Key Historical Milestones in Acridine Chemistry
The recognition of acridine derivatives' biological activities in the early twentieth century significantly expanded interest in this chemical class. Paul Ehrlich and colleagues discovered the antimicrobial properties of acridine compounds in 1912, leading to the development of acridine-based antiseptics and antimalarial agents. This discovery established acridines as important pharmacophores and stimulated extensive research into structure-activity relationships within this family of compounds.
The evolution of synthetic methodologies continued throughout the twentieth century, with significant improvements including the introduction of polyphosphoric acid as both solvent and acid catalyst in 1961, which dramatically reduced reaction times from 24 hours to 15 minutes. Additionally, the development of the Ullmann synthesis provided alternative routes to acridine derivatives through copper-catalyzed coupling reactions between aryl halides and aryl amines.
Positional Isomerism in Methoxy-Substituted Acridinols
The phenomenon of positional isomerism in methoxy-substituted acridinols represents a critical aspect of structure-activity relationships within this chemical family, with profound implications for both chemical properties and biological activities. This compound exemplifies how subtle changes in substituent positioning can dramatically alter molecular behavior, making positional isomerism a fundamental consideration in the design and synthesis of acridine derivatives.
Positional isomers of methoxy-substituted acridinols differ in the location of the methoxy group around the acridine ring system, with possible substitution sites including positions 1, 2, 3, 4, 5, 6, 7, and 8 of the tricyclic framework. Each positional isomer exhibits distinct electronic properties due to the varying electronic environments created by different substitution patterns. The 4-position, as found in this compound, represents a particularly interesting case due to its proximity to the nitrogen atom within the central pyridine ring of the acridine system.
Research investigations have demonstrated that cross-resistance patterns against various biological targets vary significantly between positional isomers of methoxy-substituted acridones and acridinols. For instance, studies examining antimalarial activities have shown that acridones with substitutions at the 6 position of one ring demonstrate different potency profiles compared to their 7-position isomers, with some compounds showing over 100-fold differences in biological activity.
Table 3: Comparative Analysis of Positional Effects in Methoxy-Substituted Acridinols
The electronic effects of methoxy substitution at different positions create distinct patterns of electron density distribution throughout the acridine ring system. The 4-methoxy substitution in this compound places an electron-donating group in direct conjugation with the nitrogen-containing ring, potentially enhancing the basicity of the nitrogen atom and influencing the compound's ability to form hydrogen bonds and participate in π-π stacking interactions.
Synthetic accessibility also varies significantly among positional isomers, with certain substitution patterns being more readily achievable through established synthetic methodologies. The preparation of this compound and related derivatives often requires careful selection of starting materials and reaction conditions to achieve regioselective substitution. Modern synthetic approaches have employed photo-excitation of ortho-alkyl nitroarenes combined with copper-mediated cascade annulation to access diverse acridine substitution patterns with improved efficiency and selectivity.
The structural consequences of positional isomerism extend beyond simple electronic effects to encompass conformational preferences and intermolecular interactions. Different methoxy positions create varying degrees of steric interaction with neighboring substituents and influence the overall molecular geometry. These structural variations directly impact crystal packing, solubility characteristics, and binding affinity to biological targets, making positional isomerism a critical factor in the optimization of acridine-based compounds for specific applications.
Properties
IUPAC Name |
4-methoxy-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-12-8-4-6-10-13(12)15-11-7-3-2-5-9(11)14(10)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEVJRPVZZGDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956743 | |
| Record name | 4-Methoxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35308-00-0, 73663-88-4 | |
| Record name | 4-Methoxyacridone | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Methoxy-9-acridinol | |
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| Record name | 4-Methoxyacridin-9(10H)-one | |
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| Record name | 9-Acridinol, 4-methoxy- | |
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| Record name | 9-Hydroxy-4-methoxyacridine | |
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| Record name | 4-Methoxyacridin-9(10H)-one | |
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| Record name | 4-methoxyacridin-9(10H)-one | |
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| Record name | 4-Methoxy-9-acridinol | |
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Preparation Methods
Synthesis via Cyclization and Functional Group Transformations
One common approach to synthesize 4-methoxyacridin-9-ol involves initial formation of methoxyacridone intermediates followed by chlorination and subsequent substitution reactions.
Step 1: Cyclization to Methoxyacridone
Starting from isatin and bromoanisole, a copper oxide-catalyzed reaction in DMF yields a precursor that undergoes cyclization in polyphosphoric acid at 120°C for about 1 hour. This step produces 4-methoxyacridone as a yellow precipitate, which is pure and ready for further reactions.Step 2: Chlorination
The methoxyacridone is then chlorinated using thionyl chloride (SOCl2) at 80°C for 1 hour to form the corresponding 9-chloro derivative. This intermediate is reactive and used without isolation in subsequent steps.Step 3: Amination or Hydroxylation
The 9-chloroacridine intermediate can be reacted with nucleophiles such as amines or hydroxide ions to introduce desired substituents at the 9-position. For this compound, nucleophilic substitution with hydroxide ions yields the hydroxy derivative. This step typically involves stirring the chloro derivative with aqueous sodium hydroxide under heating.
Alternative Routes and Related Derivatives
Conversion of 4-Methoxyacridine-9-carboxylic Acid
The 4-methoxyacridine-9-carboxylic acid can be synthesized by cyclization of the bromoanisole-isatin intermediate under alkaline conditions. This acid is then converted to the acyl chloride with thionyl chloride, which can be further transformed to amides or other derivatives. While this route focuses on carboxylic acid derivatives, it provides a platform for preparing this compound through reduction or hydrolysis steps.Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate acridine derivative synthesis. For example, condensation of N-arylanthranilic acid derivatives with phosphorus oxychloride, followed by substitution reactions, allows preparation of various 9-substituted acridines including methoxy derivatives. Microwave heating at 120°C for 5–10 minutes significantly improves reaction times and yields.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to methoxyacridone | Isatin + bromoanisole, CuO catalyst, DMF; then polyphosphoric acid | 120°C | 1 hour | ~70 | Yellow precipitate, pure product |
| Chlorination | Thionyl chloride (SOCl2) | 80°C | 1 hour | 95 | Produces 9-chloro derivative, used without isolation |
| Nucleophilic substitution | Aqueous NaOH or amines | Reflux or elevated temp | Variable | 60–90 | Hydroxylation or amination at C-9 |
| Microwave-assisted condensation | N-arylanthranilic acid + POCl3 | 120°C (microwave) | 5–10 minutes | 85–93 | Accelerated synthesis of acridine derivatives |
Research Findings and Analytical Data
- The cyclization and chlorination steps are highly efficient, with yields reaching up to 95% for the chlorination step.
- Microwave-assisted synthesis offers a rapid and high-yielding alternative, reducing reaction times from hours to minutes while maintaining purity and yield.
- The substitution at the 9-position is versatile, allowing introduction of hydroxy, amino, or other functional groups depending on the nucleophile used.
- Purification is typically achieved by recrystallization or column chromatography, with products characterized by melting point, IR, and NMR spectroscopy confirming structural integrity.
Summary of Key Synthetic Pathway for this compound
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyacridin-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the ninth position can be oxidized to form 4-methoxyacridone.
Reduction: The compound can be reduced to form 4-methoxyacridine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Methoxyacridone
Reduction: 4-Methoxyacridine
Substitution: Various substituted acridines depending on the reagents used.
Scientific Research Applications
4-Methoxyacridin-9-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyacridin-9-ol involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication and transcription processes. The compound also affects various signaling pathways, including the NF-κB and p53 pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features of Acridine Derivatives
Key Observations :
- Positional Effects : The 4-methoxy group in this compound enhances planarity compared to 9-methoxy derivatives, favoring DNA intercalation .
- Functional Groups : Carboxylic acid substituents (e.g., in 5-Methoxy-9-oxo...carboxylic acid) increase polarity, reducing membrane permeability compared to hydroxyl or methoxy groups .
Physicochemical and Spectral Comparisons
Table 2: Physicochemical Properties
Key Observations :
Key Observations :
- Mechanism: Acridines like this compound intercalate into DNA, disrupting replication, whereas quinolines (e.g., 6′-Methoxycinchonan-9-ol) target heme polymerization in malaria parasites .
- Market Demand : this compound has consistent industrial demand due to its role in synthesizing acridine-based pharmaceuticals, with consumption data tracked globally .
Biological Activity
4-Methoxyacridin-9-ol is a heterocyclic aromatic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into its biological mechanisms, potential therapeutic applications, and notable case studies.
Chemical Structure and Properties
This compound (C₁₄H₁₁NO₂) is characterized by a methoxy group at the fourth position and a hydroxyl group at the ninth position of the acridine ring. This unique structure contributes to its reactivity and biological activity, especially in interacting with cellular components like DNA.
The biological activity of this compound primarily involves its interaction with DNA. It is known to intercalate into DNA strands, disrupting replication and transcription processes. This action leads to:
- Inhibition of DNA Replication : By intercalating into the DNA, the compound can hinder the normal function of DNA polymerases.
- Induction of Apoptosis : The disruption of cellular signaling pathways, including PI3K/AKT/mTOR and NF-κB, results in cell cycle arrest and programmed cell death (apoptosis) in cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial DNA synthesis, leading to cell death. This property makes it a candidate for developing new antimicrobial agents.
Antitumor Activity
Numerous studies have highlighted the anticancer potential of this compound. It has shown effectiveness against different cancer cell lines by:
- Inducing Growth Inhibition : The compound has been reported to inhibit the proliferation of cancer cells, such as those from Ehrlich ascites carcinoma models.
- Modulating Cytokine Levels : It influences cytokine production within the tumor microenvironment, enhancing immune responses against tumors .
Case Studies
- Ehrlich Ascites Carcinoma Model : A study demonstrated that this compound significantly inhibited tumor growth in mice models. The treatment led to increased levels of pro-inflammatory cytokines like TNF-α and IL-1β, suggesting an immune-mediated mechanism behind its antitumor effects .
- Antimicrobial Efficacy : In vitro studies have shown that this compound possesses potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to penetrate bacterial cell walls and intercalate into their DNA was noted as a key factor in its antimicrobial action.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxyacridon | Methoxy group at position 4 | Anticancer, Antimicrobial |
| 4-Methoxyacridine | Hydroxyl group absent | Moderate Anticancer |
| 9-Hydroxyacridine | Hydroxyl group at position 9 | Lower Anticancer activity |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of 4-Methoxyacridin-9-ol in laboratory settings?
- Methodological Answer :
- Identity Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to verify the molecular structure. Key signals include the methoxy group (δ ~3.8–4.0 ppm for CH₃O) and aromatic protons (δ ~7.0–8.5 ppm). Compare with reference spectra from databases or published literature.
- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. A purity of ≥95% (as reported in commercial samples ) should be validated using a gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
- Supporting Data :
| Parameter | Value (Source) |
|---|---|
| Molecular Weight | 225.247 g/mol |
| Purity | 95–97% |
| Key Spectral Features | Methoxy (δ ~3.9 ppm), aromatic protons |
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer : Store the compound in a sealed, moisture-free container at room temperature (20–25°C). Avoid exposure to light, as acridine derivatives are often light-sensitive. Desiccants (e.g., silica gel) should be used in storage vials to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its fluorescence properties?
- Methodological Answer :
- Electronic Transitions : The conjugated π-system of the acridine core allows for strong UV-Vis absorption (λmax ~350–400 nm). The methoxy group at position 4 donates electron density, stabilizing the excited state and enhancing fluorescence quantum yield.
- Experimental Validation : Conduct fluorescence spectroscopy in solvents of varying polarity (e.g., ethanol, DMSO). Compare emission spectra to assess solvatochromic effects. Time-resolved fluorescence can quantify excited-state lifetimes .
- Supporting Data :
| Property | Observation |
|---|---|
| λmax (UV-Vis) | ~360 nm (estimated from acridine analogs) |
| Fluorescence Lifetime | ~1–5 ns (typical for aromatic ketones) |
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) across literature sources?
- Methodological Answer :
- Melting Point Validation : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Reported values range from 284–287°C , but batch-dependent impurities (e.g., residual solvents) may cause variations.
- Solubility Analysis : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12) using UV-Vis absorbance. Document solubility limits to guide experimental design .
Q. What synthetic strategies are suitable for functionalizing this compound to create derivatives for biological studies?
- Methodological Answer :
- Electrophilic Substitution : Target the C-2 or C-7 positions of the acridine ring for halogenation (e.g., bromine in acetic acid).
- Reductive Amination : React the ketone group at position 9 with primary amines (e.g., benzylamine) under hydrogenation conditions (Pd/C, H₂).
- Validation : Monitor reactions via thin-layer chromatography (TLC) and characterize products using LC-MS and ¹H/¹³C NMR .
Methodological Notes
- Spectroscopic Standards : Always include internal standards (e.g., TMS for NMR) and calibrate instruments using reference compounds.
- Data Reproducibility : Report experimental conditions (e.g., solvent, temperature) in detail to enable cross-lab comparisons.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
